molecular formula C19H14IN3O3S B3707409 N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B3707409
M. Wt: 491.3 g/mol
InChI Key: YHIRJRWMNKUQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that features a combination of aromatic rings, a furan ring, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, iodination of the phenyl ring, and subsequent coupling reactions. One common synthetic route involves:

    Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Iodination of the phenyl ring:

    Coupling reactions: The final step involves coupling the iodinated phenyl ring with the furan ring and introducing the thioamide group through reactions with thiourea and other reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl or thioamide groups.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the compound with altered carbonyl or thioamide groups.

    Substitution: Substituted derivatives with new functional groups replacing the iodine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
  • N-[3-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
  • N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

Uniqueness

N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen atoms, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

N-[3-[(3-iodobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3O3S/c20-13-5-1-4-12(10-13)17(24)23-19(27)22-15-7-2-6-14(11-15)21-18(25)16-8-3-9-26-16/h1-11H,(H,21,25)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIRJRWMNKUQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.